molecular formula C11H15ClF3N3O2 B2972595 Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride CAS No. 2402839-45-4

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride

Cat. No.: B2972595
CAS No.: 2402839-45-4
M. Wt: 313.71
InChI Key: GJBMFQAKTOZUAG-UHFFFAOYSA-N
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Description

. This compound features a pyrazole ring substituted with a trifluoromethyl group and a pyrrolidinyl moiety, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate and hydrochloric acid.

  • Reaction Conditions: The reaction involves the addition of hydrochloric acid to the pyrazole derivative under controlled conditions, often requiring heating and stirring to ensure complete conversion.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle the specific reaction conditions.

  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of new functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives may include carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduced forms may feature hydroxyl groups or other reduced functional groups.

  • Substitution Products: Substituted derivatives can have a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: It can be utilized in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

  • Ethyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate: This compound lacks the hydrochloride moiety, resulting in different solubility and reactivity properties.

  • Ethyl 1-(pyrrolidin-3-yl)-5-(chloromethyl)pyrazole-4-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, leading to different chemical behavior.

  • Ethyl 1-(pyrrolidin-3-yl)-5-(bromomethyl)pyrazole-4-carboxylate: Similar to the chloromethyl variant but with a bromomethyl group, affecting its reactivity and applications.

Uniqueness: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBMFQAKTOZUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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